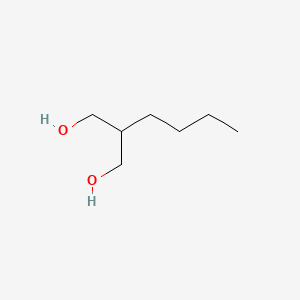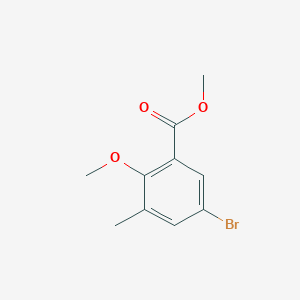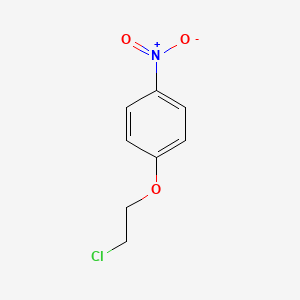
Triallyl(phenyl)silane
Vue d'ensemble
Description
Triallyl(phenyl)silane (TAPS) is a type of organosilicon compound that is used in a variety of applications. It is a colorless liquid that has a strong odor, and it is miscible in both water and organic solvents. TAPS has a wide range of uses in the fields of organic synthesis, chemical catalysis, and materials science. In particular, it is used as a reagent for the synthesis of various organosilicon compounds, as a catalyst for the formation of siloxanes, and as a precursor for the synthesis of polysilanes. Additionally, TAPS has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
Organometallic Reagents
Triallyl(phenyl)silane belongs to the class of organometallic reagents, specifically under the category of organosilicon compounds. These reagents are often used in organic synthesis for creating carbon-metal bonds .
Polymer/Macromolecule Reagents
This compound is also used as a monomer in the synthesis of polymers and macromolecules. It falls under the category of allyl monomers, which are commonly used in polymer chemistry .
Synthesis of Polysilanes
Triallyl(phenyl)silane can be used in the synthesis of polysilanes, a type of polymer with a backbone consisting exclusively of silicon . Polysilanes have been a known class of substance since the early 1920s , and they hold great potential once their synthesis can be improved .
Organic Electronic Devices
Polysilanes, which can be synthesized using Triallyl(phenyl)silane, are promising in a number of applications like organic electronic devices . Their electro- and photochemical properties resulting from a σ-conjugation along the Si–Si-chain nominate them as promising candidates for technical applications .
Surface Modification
Silane modifiers, including Triallyl(phenyl)silane, are used for surface modification. They can alter surface thermodynamic properties and improve the performance of various materials .
Mécanisme D'action
Target of Action
Triallyl(phenyl)silane is an organosilane compound that primarily targets various organic compounds in chemical reactions . It is structurally related to toluene, with a silyl group replacing the methyl group .
Mode of Action
Triallyl(phenyl)silane interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond to a carbon-carbon double bond or a carbon-oxygen double bond. The result is the formation of new silicon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by Triallyl(phenyl)silane are primarily those involving the reduction of organic compounds . For instance, it can reduce carbonyl functionalities, α,β-unsaturated carbonyl compounds, and amides . These reactions often lead to the formation of new compounds such as allyl alcohols and amines .
Result of Action
The molecular and cellular effects of Triallyl(phenyl)silane’s action primarily involve the transformation of target molecules. By forming new silicon-carbon bonds, Triallyl(phenyl)silane can alter the structure and properties of these molecules .
Action Environment
The action, efficacy, and stability of Triallyl(phenyl)silane can be influenced by various environmental factors. For instance, the presence of air should be avoided as it may react with the compound . Moreover, the reaction conditions, such as temperature and the presence of catalysts, can also significantly impact the compound’s reactivity and the outcomes of its interactions with target molecules .
Propriétés
IUPAC Name |
phenyl-tris(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCLQSLLAYLBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369795 | |
| Record name | PHENYLTRIALLYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltriallylsilane | |
CAS RN |
2633-57-0 | |
| Record name | PHENYLTRIALLYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl(phenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)






